Geissospermine

描述

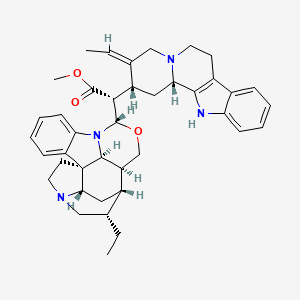

Structure

3D Structure

属性

分子式 |

C40H48N4O3 |

|---|---|

分子量 |

632.8 g/mol |

IUPAC 名称 |

methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-9-yl]acetate |

InChI |

InChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28+,29+,33+,34+,35-,37+,38+,40-/m1/s1 |

InChI 键 |

ISDWYSGTYITCHG-OCNKQYNFSA-N |

SMILES |

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |

手性 SMILES |

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N([C@@H](OC5)[C@@H]([C@H]\6C[C@H]7C8=C(CCN7C/C6=C/C)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |

规范 SMILES |

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |

同义词 |

geissospermine |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Geissospermine from Geissospermum vellosii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of geissospermine, a prominent bisindole alkaloid from the bark of the South American tree, Geissospermum vellosii. This document details the scientific journey from the initial extraction of crude alkaloids to the purification and analytical identification of this compound, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Botanical Source and Historical Context

Geissospermum vellosii, a member of the Apocynaceae family, has a long history of use in traditional medicine in the Amazon rainforest. The bark of this tree is a rich source of various indole (B1671886) alkaloids, with this compound being one of the most significant. Early phytochemical investigations into this plant species led to the discovery of a complex mixture of alkaloids, sparking interest in their potential pharmacological activities. This compound, a structurally intricate bisindole alkaloid, has since been the subject of numerous studies aimed at elucidating its biological properties, most notably its anticholinesterase activity.

Quantitative Data Summary

The isolation of this compound from Geissospermum vellosii involves a multi-step process with varying yields at each stage. The following tables summarize the key quantitative data reported in the literature, providing a comparative overview of extraction efficiency and the biological activity of the isolated compound.

| Extraction Stage | Method | Yield (%) | Reference |

| Initial Ethanolic Extract | Maceration with 95% Ethanol (B145695) | 3.6% of dried bark | [1] |

| Initial Ethanolic Extract | Soxhlet Extraction | 2.0% of dried bark | [2] |

| Alkaloid-Rich Fraction | Acid-Base Partitioning of Ethanolic Extract | 27.5% of the initial extract | [2] |

| Crystalline this compound | Various multi-step procedures | 0.3 - 0.4% of dried bark | [3] |

Table 1: Reported Yields for this compound Isolation. This table provides a summary of the yields obtained at different stages of the extraction and purification process for this compound from Geissospermum vellosii.

| Target Enzyme | IC50 (µg/mL) | Compound Tested | Reference |

| Rat Brain Acetylcholinesterase (AChE) | 39.3 | Alkaloid-rich fraction of G. vellosii | [4] |

| Electric Eel Acetylcholinesterase (AChE) | 2.9 | Alkaloid-rich fraction of G. vellosii | [4] |

| Horse Serum Butyrylcholinesterase (BChE) | 1.6 | Alkaloid-rich fraction of G. vellosii | [4] |

| Butyrylcholinesterase (BChE) | - | Pure this compound (exclusive inhibitor) | [5] |

Table 2: Anticholinesterase Activity. This table presents the half-maximal inhibitory concentration (IC50) values of an alkaloid-rich fraction from G. vellosii against different cholinesterases. Notably, pure this compound has been reported to be a selective inhibitor of BChE.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound from Geissospermum vellosii.

Preparation of Plant Material

-

Collection and Drying: The stem bark of Geissospermum vellosii is collected and air-dried in a shaded, well-ventilated area until it becomes brittle.

-

Grinding: The dried bark is then mechanically ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

A common and effective method for the initial extraction of alkaloids is Soxhlet extraction, followed by an acid-base partitioning to isolate the alkaloid-rich fraction.

Protocol 1: Soxhlet Extraction

-

Apparatus Setup: A Soxhlet apparatus is assembled with a round-bottom flask, the Soxhlet extractor, and a condenser.

-

Sample Loading: A known quantity of powdered G. vellosii bark (e.g., 100 g) is placed in a cellulose (B213188) thimble and inserted into the Soxhlet extractor.

-

Solvent Addition: The round-bottom flask is filled with a 70:30 mixture of ethanol and water, acidified with 0.1% formic acid. The acidic medium aids in the extraction of basic alkaloids by forming their soluble salts.

-

Extraction Process: The solvent is heated to its boiling point, and the vapor travels up to the condenser. The condensed solvent drips into the thimble containing the plant material, extracting the alkaloids. Once the solvent level reaches the top of the siphon tube, the extract is siphoned back into the round-bottom flask. This cycle is repeated for approximately 24 hours to ensure thorough extraction.

-

Solvent Evaporation: After extraction, the solvent is removed from the crude extract using a rotary evaporator under reduced pressure to yield a concentrated crude extract.

Protocol 2: Acid-Base Partitioning

-

Acidification: The crude extract is redissolved in a 5% aqueous hydrochloric acid solution. This protonates the basic alkaloids, making them soluble in the aqueous phase.

-

Defatting: The acidic solution is washed with a non-polar organic solvent, such as diethyl ether or dichloromethane (B109758), to remove neutral and acidic impurities. The organic layer is discarded.

-

Basification: The aqueous layer containing the protonated alkaloids is then basified to a pH of 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

-

Extraction of Alkaloids: The basified aqueous solution is repeatedly extracted with an organic solvent like dichloromethane or chloroform. The alkaloids will partition into the organic phase.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture that requires further purification using chromatographic techniques to isolate this compound. A combination of High-Performance Countercurrent Chromatography (HPCCC) and flash column chromatography is an effective strategy.

Protocol 3: High-Performance Countercurrent Chromatography (HPCCC)

-

Solvent System Preparation: A two-phase solvent system is prepared. A commonly used system for the separation of indole alkaloids from G. vellosii is ethyl acetate-butanol-water (2:3:5 v/v/v).[3] The two phases are thoroughly mixed and allowed to separate.

-

Column Preparation: The HPCCC column is first filled with the stationary phase (typically the upper phase of the solvent system).

-

Sample Injection: The crude alkaloid extract is dissolved in a small volume of the mobile phase (typically the lower phase) and injected into the column.

-

Elution: The mobile phase is pumped through the column at a specific flow rate. As the mobile phase passes through the stationary phase, the components of the mixture partition between the two phases based on their partition coefficients, leading to separation.

-

Fraction Collection: Fractions of the eluent are collected over time.

-

Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Protocol 4: Flash Column Chromatography

-

Column Packing: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel, in a non-polar solvent (e.g., hexane).

-

Sample Loading: The this compound-rich fractions from HPCCC are combined, concentrated, and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed sample is then carefully added to the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity (a gradient elution). A typical solvent system for the purification of indole alkaloids could start with a mixture of hexane (B92381) and ethyl acetate (B1210297), with the proportion of ethyl acetate gradually increasing. The optimal gradient is determined by preliminary TLC analysis.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing pure this compound.

-

Final Concentration: The pure fractions are combined and the solvent is evaporated to yield isolated this compound.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Indole Moiety | ||

| C-2 | 135.8 | - |

| C-3 | 110.2 | 7.21 (d, J=7.8 Hz) |

| C-4 | 120.9 | 7.05 (t, J=7.5 Hz) |

| C-5 | 119.5 | 6.95 (t, J=7.5 Hz) |

| C-6 | 127.8 | 7.45 (d, J=7.8 Hz) |

| C-7 | 111.1 | - |

| C-7a | 136.5 | - |

| Second Indole Moiety | ||

| C-2' | 133.4 | - |

| C-3' | 118.0 | 7.15 (d, J=7.6 Hz) |

| C-4' | 119.8 | 6.80 (t, J=7.4 Hz) |

| C-5' | 121.5 | 7.08 (t, J=7.4 Hz) |

| C-6' | 109.8 | 6.70 (d, J=7.6 Hz) |

| C-7' | 149.2 | - |

| C-7a' | 129.5 | - |

Table 3: Representative ¹H and ¹³C NMR Data for this compound. This table presents a selection of characteristic chemical shifts for the indole moieties of this compound. Note that the complete assignment is complex and requires 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

| Parameter | Value |

| Molecular Formula | C₄₀H₄₈N₄O₃ |

| Molecular Weight | 632.83 g/mol |

| Key Fragment Ions (m/z) | 323, 309, 144 |

Table 4: Mass Spectrometry Data for this compound. This table summarizes the key mass spectrometric data for this compound. The fragmentation pattern is characteristic of indole alkaloids.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflow for this compound isolation and its proposed mechanism of action.

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed signaling pathway for this compound's biological activity.

Conclusion

The isolation of this compound from Geissospermum vellosii is a well-established yet intricate process that serves as a foundation for its pharmacological investigation. This technical guide has consolidated the key methodologies and quantitative data to provide a comprehensive resource for researchers. The selective inhibition of butyrylcholinesterase by pure this compound highlights its potential as a lead compound for the development of novel therapeutics, particularly in the context of neurodegenerative diseases where cholinergic deficits are implicated. Further research is warranted to fully elucidate the therapeutic potential and optimize the isolation and synthesis of this fascinating natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkaloid from Geissospermum sericeum Benth. & Hook.f. ex Miers (Apocynaceae) Induce Apoptosis by Caspase Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C40H48N4O3 | CID 90478935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Physiological Roles for Butyrylcholinesterase: A BChE-Ghrelin Axis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Geissospermine Using Mass Spectrometry and NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical overview of the analytical methodologies employed in the structural elucidation of Geissospermine, a complex indole (B1671886) alkaloid. It emphasizes the synergistic application of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a bisindole alkaloid first isolated from the bark of the Brazilian tree Geissospermum vellosii. Its complex caged structure and potential biological activities, including cholinesterase inhibition, make it a molecule of significant interest in phytochemistry and drug discovery.[1] The unambiguous determination of its intricate three-dimensional architecture is paramount for understanding its structure-activity relationships and for any synthetic or semi-synthetic efforts.

Modern structural elucidation of such complex natural products relies heavily on the integration of mass spectrometry and NMR spectroscopy.[2] Mass spectrometry provides the molecular formula and critical information about substructures through controlled fragmentation, while a suite of one- and two-dimensional NMR experiments reveals the precise connectivity and stereochemistry of the molecular framework. This guide details the experimental protocols and data interpretation workflow for the structural characterization of this compound.

Molecular Formula and Mass Spectrometry Analysis

The foundational step in elucidating the structure of an unknown compound is the determination of its molecular formula. High-Resolution Mass Spectrometry (HR-MS) provides the necessary mass accuracy to achieve this.

High-Resolution Mass Spectrometry (HR-MS) Data

The molecular formula of this compound has been established as C₄₀H₄₈N₄O₃.[1][3] HR-MS analysis provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₄₀H₄₈N₄O₃ | PubChem[1][3] |

| Molecular Weight | 632.8 g/mol | PubChem[1] |

| Monoisotopic (Exact) Mass | 632.37264141 Da | PubChem[1] |

| Precursor Ion [M+2H]²⁺ | m/z 317.194 | HPLC-HRMS Analysis[4] |

Experimental Protocol: HR-MS/MS

The following protocol outlines a typical setup for acquiring multistage mass spectrometry data for this compound, based on established methods for alkaloid characterization.[4]

-

Instrumentation : A linear ion trap (LIT) mass spectrometer equipped with a high-resolution analyzer, such as an LTQ-Orbitrap, is used.[4]

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.[4]

-

Mass Range : The analyzer is typically scanned over an m/z range of 220–1200.[4]

-

Source Parameters :

-

Analyzer Parameters :

-

Tandem MS (MSⁿ) :

-

Collision Gas: Helium or Nitrogen.

-

Collision Energy: Normalized collision energy is set around 30 (arbitrary units) for MS² and MS³ experiments to induce fragmentation.[4]

-

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is crucial for probing the molecular structure by breaking the molecule into smaller, diagnostic fragments.[6][7] In the MS² spectrum of this compound, the fragmentation of the protonated molecule reveals key structural motifs. The different structures of the indole moieties within this compound and related alkaloids justify their distinct fragmentation behaviors.[4]

A characteristic fragmentation pathway involves the cleavage of the dimeric structure, leading to two prominent product ions.[4]

| Precursor Ion (m/z) | Key Product Ions (m/z) | Interpretation |

| 633.3799 ([M+H]⁺) | 490.306 | Represents a major portion of the molecule after initial fragmentation. |

| 144.081 | A highly stable, conjugated product ion, corresponding to the other monomeric fragment.[4] |

The generation of these specific fragments helps confirm the presence of the two distinct alkaloid subunits and provides initial evidence for the way they are linked.[4] Further MS³ experiments on these primary fragments can be used to elicit even more detailed structural information.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While MS provides the molecular formula and fragment information, NMR spectroscopy is indispensable for assembling the complete atomic connectivity and stereochemistry.[8][9] A combination of 1D and 2D NMR experiments is required to fully characterize a molecule as complex as this compound.

Experimental Protocols: NMR

The following protocols are generalized for the acquisition of a comprehensive NMR dataset for a complex natural product like this compound.

-

Sample Preparation :

-

Ensure the isolated compound is of high purity (>95%) to avoid spectral complications from impurities.[10]

-

Dissolve 5-10 mg of the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with important analyte resonances.[9][10]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference to the residual solvent peak.[9]

-

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve optimal signal dispersion, which is critical for resolving the many overlapping signals in a large molecule like this compound.

-

1D NMR Experiments :

-

¹H NMR : Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and coupling constants (J-values, indicating neighboring protons).[9]

-

¹³C NMR : Reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, olefinic, aromatic, carbonyl, etc.).[8] A ¹³C NMR analysis of this compound has been reported, providing the foundation for carbon assignments.[11]

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is used to differentiate carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent from the spectrum.[10]

-

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). This allows for the mapping of proton spin systems and the tracing of H-C-C-H connectivities.[12]

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (¹JCH). This is a highly sensitive experiment that maps out all C-H single bonds in the molecule.[13][14]

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful experiments for structural elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds in conjugated systems.[13][14] These long-range correlations are essential for connecting the spin systems (fragments) identified from COSY, thereby assembling the complete carbon skeleton.[12]

-

Data Presentation and Interpretation

The comprehensive NMR data would be organized into tables to facilitate analysis.

Table 3.2.1: ¹H NMR Data Template for this compound

| Atom No. | δH (ppm) | Multiplicity | J (Hz) | Integration | COSY Correlations |

|---|---|---|---|---|---|

| H-X | value | s, d, t, q, m | value(s) | #H | H-Y, H-Z |

| ... | ... | ... | ... | ... | ... |

Table 3.2.2: ¹³C and 2D NMR Correlation Data Template for this compound

| Atom No. | δC (ppm) | DEPT-135 | HSQC Correlation (δH) | HMBC Correlations (δH) |

|---|---|---|---|---|

| C-X' | value | C, CH, CH₂, CH₃ | δH of attached proton | δH of protons 2-3 bonds away |

| ... | ... | ... | ... | ... |

By systematically analyzing these datasets, the structure is pieced together. COSY data identifies discrete structural fragments. HSQC assigns protons to their respective carbons within those fragments. Finally, HMBC provides the crucial long-range correlations that link these fragments together, revealing the complete molecular architecture.

Integrated Structural Elucidation Workflow

The structural elucidation of this compound is a logical, stepwise process that integrates data from multiple analytical techniques. The workflow below illustrates this process, starting from the initial determination of the molecular formula to the final structural assignment.

References

- 1. This compound | C40H48N4O3 | CID 90478935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C40H48N4O3) [pubchemlite.lcsb.uni.lu]

- 4. iris.unito.it [iris.unito.it]

- 5. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. jchps.com [jchps.com]

- 10. benchchem.com [benchchem.com]

- 11. cris.biu.ac.il [cris.biu.ac.il]

- 12. youtube.com [youtube.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

A Technical Guide to the Biosynthesis of Indole Alkaloids in Geissospermum Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biosynthetic pathways of monoterpenoid indole (B1671886) alkaloids (MIAs) in plants of the Geissospermum genus, a member of the Apocynaceae family. While significant research has elucidated the general pathway of MIA biosynthesis in related species such as Catharanthus roseus and Rauvolfia serpentina, the specific enzymatic steps leading to the unique and pharmacologically important alkaloids in Geissospermum are an active area of investigation. This guide synthesizes the current understanding, drawing parallels from well-studied model organisms to hypothesize the pathways for key Geissospermum alkaloids.

The Core Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

The biosynthesis of the vast array of over 2,000 MIAs originates from two primary precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), a secoiridoid monoterpene synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.[1] The initial and highly conserved steps of this pathway are fundamental to the production of all MIAs, including those found in Geissospermum.

Tryptamine Biosynthesis

Tryptamine is synthesized from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[2][3] This reaction represents a critical entry point, channeling primary metabolism into the specialized production of indole alkaloids.

Secologanin Biosynthesis

The biosynthesis of secologanin is a more complex process that begins with geranyl pyrophosphate (GPP) from the MEP pathway.[4] A series of enzymatic reactions, including hydroxylations, oxidations, cyclizations, and glycosylations, convert GPP into loganin, which is then cleaved to form secologanin by the enzyme secologanin synthase.[4][5]

The Gateway to Indole Alkaloids: Strictosidine (B192452) Formation

The condensation of tryptamine and secologanin is the first committed step in MIA biosynthesis.[6] This crucial reaction is catalyzed by strictosidine synthase (STR), a lyase that performs a Pictet-Spengler reaction to form the central precursor, strictosidine.[6][7][8] Strictosidine serves as the universal molecular scaffold from which the immense structural diversity of MIAs is generated.

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD), yielding a highly reactive aglycone.[1][9] This unstable intermediate undergoes spontaneous rearrangements to form a dialdehyde, which is then enzymatically converted to various downstream intermediates, most notably geissoschizine.[1][10]

Biosynthesis of Key Indole Alkaloids in Geissospermum

The genus Geissospermum is known for producing a variety of complex indole alkaloids, many of which possess significant biological activities.[11][12][13] The biosynthesis of these specific alkaloids involves further modifications of the central intermediate, geissoschizine. While the exact enzymes in Geissospermum have not all been characterized, the probable pathways can be inferred from the structures of the isolated compounds and knowledge from related species.

Geissoschizine: A Pivotal Branch-Point Intermediate

Geissoschizine is a key intermediate that sits (B43327) at a metabolic crossroads, leading to the formation of several classes of indole alkaloids.[14][15][16] Its versatile structure allows for different cyclization patterns, giving rise to distinct alkaloid skeletons. In many Apocynaceae species, geissoschizine is a substrate for various cytochrome P450 enzymes that catalyze these divergent cyclizations.[14][15]

Hypothetical Biosynthetic Pathways of Geissospermum Alkaloids

The following sections propose biosynthetic pathways for prominent alkaloids found in Geissospermum species, such as G. vellosii, G. laeve, and G. reticulatum. These pathways are largely hypothetical and based on the known chemistry of MIA biosynthesis.

Geissoschizoline (B1216679) is an indole alkaloid that has been isolated from several Geissospermum species.[13][17][18] Its structure suggests a biosynthetic origin from geissoschizine. The formation of geissoschizoline likely involves an intramolecular cyclization and rearrangement of the geissoschizine skeleton.

Geissospermine is a complex bisindole alkaloid, meaning it is formed from the dimerization of two simpler indole alkaloid units.[19] One of these units is likely derived from geissoschizoline or a closely related precursor, while the other monomer is vellosimine.[19][20] The biosynthesis would therefore involve the separate formation of these two monomeric alkaloids followed by an enzymatic coupling reaction.

Flavopereirine is a β-carboline alkaloid found in Geissospermum.[11][21] Its biosynthesis is thought to diverge from the main MIA pathway at an earlier stage. It may be formed from tryptamine and a C9 or C10 monoterpenoid precursor, followed by extensive oxidation to create the aromatic β-carboline ring system.

Data Presentation

Currently, there is a notable lack of quantitative data in the scientific literature specifically for the biosynthesis of indole alkaloids in Geissospermum species. This includes data on alkaloid concentrations in different plant tissues, specific activities of biosynthetic enzymes, and gene expression levels. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Quantitative Analysis of Key Indole Alkaloids in Geissospermum Species

| Alkaloid | Geissospermum Species | Plant Part | Concentration (e.g., µg/g dry weight) | Analytical Method | Reference |

| Geissoschizoline | G. vellosii | Bark | Data not available | HPLC, LC-MS | |

| This compound | G. vellosii | Bark | Data not available | HPLC, LC-MS | |

| Vellosimine | G. vellosii | Bark | Data not available | HPLC, LC-MS | |

| Flavopereirine | G. laeve | Bark | Data not available | HPLC, LC-MS | |

| Apogeissoschizine | G. laeve | Bark | Data not available | HPLC, LC-MS |

Table 2: Enzymatic Activities in the Indole Alkaloid Biosynthesis of Geissospermum Species

| Enzyme | EC Number | Geissospermum Species | Substrate(s) | Product(s) | Specific Activity (e.g., pkat/mg protein) | Reference |

| Tryptophan decarboxylase | 4.1.1.28 | Data not available | Tryptophan | Tryptamine | Data not available | |

| Strictosidine synthase | 4.3.3.2 | Data not available | Tryptamine, Secologanin | Strictosidine | Data not available | |

| Strictosidine β-D-glucosidase | 3.2.1.105 | Data not available | Strictosidine | Strictosidine aglycone | Data not available | |

| Geissoschizine oxidase | N/A | Data not available | Geissoschizine | Oxidized geissoschizine derivatives | Data not available |

Experimental Protocols

Detailed experimental protocols for the study of indole alkaloid biosynthesis in Geissospermum are not widely published. However, the methodologies employed would be analogous to those used for other MIA-producing plants. The following are generalized protocols for key experiments.

Alkaloid Extraction and Analysis

Objective: To extract and quantify indole alkaloids from Geissospermum plant material.

Methodology:

-

Sample Preparation: Dried and finely powdered plant material (e.g., bark, leaves) is used for extraction.

-

Extraction: The powdered material is typically subjected to a multi-step solvent extraction, starting with a non-polar solvent to remove lipids, followed by extraction with a polar solvent (e.g., methanol, ethanol) acidified to protonate the alkaloids and increase their solubility.

-

Purification: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from other plant metabolites. The acidic aqueous phase containing the protonated alkaloids is washed with a non-polar solvent to remove impurities. The pH of the aqueous phase is then raised to deprotonate the alkaloids, which are subsequently extracted into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

-

Analysis and Quantification: The purified alkaloid fraction is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).[19] Quantification is achieved by comparing the peak areas of the individual alkaloids to those of authentic standards. Structural elucidation of novel alkaloids is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[21][22]

Enzyme Assays

Objective: To measure the activity of key biosynthetic enzymes.

Methodology (Example: Strictosidine Synthase):

-

Protein Extraction: Total soluble proteins are extracted from plant tissues in a suitable buffer containing stabilizing agents and protease inhibitors.

-

Enzyme Assay: The reaction mixture contains the protein extract, tryptamine, and secologanin in a buffered solution at the optimal pH for the enzyme.[7] The reaction is incubated for a specific time at a controlled temperature.

-

Product Detection: The reaction is stopped, and the product, strictosidine, is extracted and quantified by HPLC or LC-MS. The enzyme activity is calculated based on the amount of product formed per unit of time and protein concentration.

Gene Expression Analysis

Objective: To quantify the expression levels of genes encoding biosynthetic enzymes.

Methodology:

-

RNA Extraction: Total RNA is isolated from different plant tissues.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The abundance of specific gene transcripts is quantified by qPCR using gene-specific primers. The expression levels are typically normalized to one or more stably expressed reference genes.

Visualization of Pathways and Workflows

The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for the investigation of indole alkaloids.

Caption: Core biosynthetic pathway of monoterpenoid indole alkaloids.

Caption: Hypothetical pathway to key Geissospermum alkaloids.

Caption: General experimental workflow for alkaloid discovery.

Conclusion and Future Directions

The biosynthesis of indole alkaloids in Geissospermum species represents a fascinating area of plant specialized metabolism with significant potential for the discovery of new therapeutic agents. While the foundational aspects of the MIA pathway provide a solid framework, the specific enzymatic machinery that crafts the unique chemical diversity within this genus remains largely unexplored. Future research efforts should focus on:

-

Transcriptome and Genome Sequencing: To identify candidate genes for the enzymes involved in the downstream modifications of geissoschizine.

-

Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the biosynthesis of specific alkaloids.

-

Metabolomic Profiling: Comprehensive analysis of the alkaloid profiles in different Geissospermum species and tissues to better understand the metabolic network.

-

Regulatory Studies: Investigation of the transcriptional regulation of the biosynthetic pathway to enable metabolic engineering approaches for enhanced production of desired alkaloids.

By addressing these research gaps, a more complete understanding of indole alkaloid biosynthesis in Geissospermum can be achieved, paving the way for the sustainable production and potential therapeutic application of these valuable natural products.

References

- 1. Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secologanin - Wikipedia [en.wikipedia.org]

- 5. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 7. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. [PDF] Chemical composition, ethnopharmacology and biological activity of Geissospermum Allemão species (Apocynaceae Juss.) | Semantic Scholar [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. rsdjournal.org [rsdjournal.org]

- 14. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A de novo synthesis of the bisindole alkaloid geissolosimine: collective synthesis of geissoschizoline, akuammicine, (16S)-deshydroxymethylstemmadenine and Aspidospermatan alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Geissoschizoline, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iris.unito.it [iris.unito.it]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Indole alkaloids from Geissospermum reticulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Chemical and physical properties of Geissospermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex bisindole alkaloid predominantly isolated from the bark of the South American tree Geissospermum vellosii. As a member of the indole (B1671886) alkaloid family, it has garnered significant scientific interest due to its potential biological activities, most notably as a cholinesterase inhibitor. This property positions this compound as a compound of interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1] Additionally, related alkaloids from the Geissospermum genus have demonstrated pro-apoptotic activities, suggesting a potential role in oncology research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known signaling pathways.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄₀H₄₈N₄O₃ | [2] |

| Molecular Weight | 632.8 g/mol | [2] |

| CAS Number | 427-01-0 | [2] |

| Melting Point | 213-214 °C | |

| IUPAC Name | methyl (2R)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.1¹,⁸.0²,⁷.0¹⁶,¹⁹.0¹²,²¹]henicosa-2,4,6-trien-9-yl]acetate | [2] |

| InChI Key | ISDWYSGTYITCHG-FDOUXRQQSA-N | [2] |

| SMILES | CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(--INVALID-LINK----INVALID-LINK--C(=O)OC)C1=CC=CC=C41 | [2] |

| Solubility | Data not available in searched literature. Related alkaloids are reported to be more soluble in 60-70% ethanol (B145695) than in pure water.[1] | |

| Appearance | Crystalline solid (typical for alkaloids) |

Experimental Protocols

The isolation and purification of this compound from its natural source, the bark of Geissospermum vellosii, involves a multi-step process. The following protocols are based on established methodologies for the extraction of indole alkaloids from this plant species.

Preparation of Plant Material

-

Drying: The collected bark of Geissospermum vellosii is air-dried in a well-ventilated area, shielded from direct sunlight, until it becomes brittle.

-

Grinding: The dried bark is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Soxhlet Extraction

-

Apparatus: A Soxhlet extractor is used for the continuous extraction of the powdered bark.

-

Solvent: A mixture of 70:30 ethanol and water with 0.1% formic acid is a commonly used solvent system. The slightly acidic condition aids in the extraction of basic alkaloids by forming their more soluble salt forms.

-

Procedure:

-

A known quantity of the powdered bark (e.g., 100 g) is placed in a cellulose (B213188) thimble.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The extraction is carried out for approximately 24 hours. The solvent is heated in the distillation flask, vaporizes, condenses in the condenser, and drips down into the thimble containing the plant material. Once the solvent level in the main chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask. This cycle is repeated, ensuring a thorough extraction.

-

-

Post-Extraction: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude hydroalcoholic extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.

-

Acidification: The crude hydroalcoholic extract is redissolved in a dilute acidic solution (e.g., 5% hydrochloric acid). In this acidic medium, the basic alkaloids form their corresponding salts, which are soluble in the aqueous phase.

-

Washing with Organic Solvent: The acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or dichloromethane). This step removes neutral and acidic impurities, which will partition into the organic layer. The organic layer is then discarded.

-

Basification: The remaining acidic aqueous layer, containing the protonated alkaloids, is basified by the slow addition of a base, such as ammonium (B1175870) hydroxide, until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water and more soluble in organic solvents.

-

Extraction of Free Bases: The basified aqueous solution is then repeatedly extracted with an organic solvent like dichloromethane (B109758) or chloroform. The alkaloid free bases will move into the organic phase.

-

Concentration: The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further separation to isolate pure this compound.

-

Column Chromatography: A common initial purification step involves column chromatography over silica (B1680970) gel or alumina. A solvent gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol) is typically used to elute the different alkaloids based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often employed. A C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a common choice.

Purity and Structural Confirmation

The purity of the isolated this compound can be assessed by analytical HPLC. The structural elucidation and confirmation are performed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

This compound is known to be an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is the primary mechanism of action for many drugs used to treat the symptoms of Alzheimer's disease. The inhibition is believed to be competitive, where this compound binds to the active site of the enzyme, preventing the binding of acetylcholine.

Induction of Apoptosis

While direct studies on this compound-induced apoptosis are limited, other alkaloids from Geissospermum species have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3), leading to apoptosis.

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases.

Conclusion

This compound stands out as a promising natural product with significant potential, particularly in the field of neuropharmacology due to its acetylcholinesterase inhibitory activity. This technical guide has provided a consolidated overview of its known chemical and physical properties, detailed methodologies for its extraction and purification, and an illustration of its potential mechanisms of action. Further research is warranted to fully elucidate its complete spectroscopic profile, quantify its solubility in various solvents, and to explore in detail its pro-apoptotic effects and the specific signaling cascades it modulates. Such studies will be invaluable for advancing our understanding of this compound and paving the way for its potential development as a therapeutic agent.

References

Geissospermine: A Technical Guide to Natural Sources, Geographical Distribution, and Extraction Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid that has garnered significant scientific interest for its potential therapeutic properties, including its activity as an acetylcholinesterase inhibitor, which is relevant to Alzheimer's disease research.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its geographical distribution, and detailed methodologies for its extraction and isolation.

Natural Sources and Geographical Distribution

This compound is primarily isolated from trees belonging to the Geissospermum genus, which is part of the Apocynaceae family. The highest concentrations of this alkaloid are typically found in the bark of these trees. The genus Geissospermum is native to South America, with a significant presence in the Amazon rainforest.[3][4]

The geographical distribution of prominent Geissospermum species is summarized below:

| Species | Geographical Distribution |

| Geissospermum vellosii (also known as Geissospermum laeve) | Native to the Amazon rainforest, found in Brazil and the Guianas.[5][6][7] |

| Geissospermum sericeum | Found in Northern South America, including Guyana, Suriname, French Guiana, and extending to Bolivia.[5][8] |

| Geissospermum argenteum | Distributed in Venezuela and the Guianas.[5] |

| Geissospermum fuscum | Located in Southern Venezuela and Northwestern Brazil.[5] |

| Geissospermum reticulatum | Found in Southern Venezuela, Peru, and Northern Bolivia.[5] |

| Geissospermum urceolatum | Native to Northwestern Brazil.[5] |

Quantitative Yield of this compound

The yield of this compound from its natural sources can vary depending on the species, environmental factors, and the extraction method employed. The most commonly cited source for this compound is the bark of Geissospermum vellosii.

| Plant Source | Plant Part | Extraction Method | Yield (%) |

| Geissospermum vellosii | Bark | Ethanol (B145695) extraction followed by acid-base partitioning and precipitation with lead hydroxide. | 0.2%[9] |

| Geissospermum vellosii | Bark | Not specified, but resulting in crystalline this compound. | 0.3 - 0.4%[10] |

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by purification to isolate the specific compound.

Preparation of Plant Material

The initial step involves the preparation of the plant material to maximize the surface area for solvent extraction.

-

Grinding: The bark of the Geissospermum species is first frozen and then finely ground into a powder using a high-speed blender.[3][7]

Extraction of Total Alkaloids

Several methods can be employed for the initial extraction of the crude alkaloid mixture.

-

Soxhlet Extraction: This is a common and efficient method for continuous extraction.[3][4]

-

Solvent: A mixture of 70:30 ethanol and 0.1% formic acid in ultra-pure water is an effective solvent system.[3][7] The acidification of the solvent aids in the extraction of basic alkaloids by forming their salts and helps to minimize oxidation.[3]

-

Apparatus: A sample of the powdered bark (e.g., 6.5 g) is placed in a Soxhlet apparatus with the chosen solvent (e.g., 200.0 mL).[7]

-

Temperature: The oil-bath temperature is maintained at approximately 93 ± 3 °C.[7]

-

Duration: The extraction is typically carried out for about 24 cycles, with each cycle lasting around 45 minutes, to ensure thorough extraction.[3][7]

-

-

Maceration: This method involves soaking the plant material in a solvent over a period.[4]

Post-Extraction Processing

After the initial extraction, the resulting solution is processed to remove solid plant material and concentrate the extract.

-

Centrifugation: The extraction solution is centrifuged at 5000 rpm for 10 minutes to remove any suspended solids.[3][7]

-

Concentration: The supernatant containing the crude alkaloid extract is collected and concentrated under reduced pressure using a rotary evaporator to remove the solvent.[6][11]

Chromatographic Purification

The crude alkaloid extract is then subjected to various chromatographic techniques to isolate and purify this compound.

-

Column Chromatography: This is a fundamental technique for separating the components of the crude extract.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of this compound to a high degree of purity.[3][11]

-

High-Performance Counter-Current Chromatography (HPCCC) and Flash Column Chromatography: A combination of HPCCC and flash column chromatography has been successfully used to isolate indole alkaloids from G. vellosii.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Geissospermum bark.

Caption: General workflow for this compound extraction and isolation.

References

- 1. Natural Products as a Source of Alzheimer’s Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docking of the alkaloid this compound into acetylcholinesterase: a natural scaffold targeting the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Geissospermum - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. iris.unito.it [iris.unito.it]

- 8. Geissospermum sericeum Miers | Plants of the World Online | Kew Science [powo.science.kew.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Discovery of Novel Alkaloids from Geissospermum laeve

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermum laeve, a plant from the Apocynaceae family native to the Amazon rainforest, has a rich history in traditional medicine, where it is used to treat a variety of ailments including fever, pain, and malaria.[1][2][3] The therapeutic potential of this plant lies in its complex mixture of monoterpene indole (B1671886) alkaloids.[4][5] Recent advancements in analytical techniques have enabled a deeper exploration of its chemical constituents, leading to the identification of novel alkaloids with significant biological activities.[4][6] This guide provides a comprehensive overview of the methodologies for identifying and characterizing these novel compounds, presenting a workflow from plant extraction to bioactivity assessment.

Experimental Protocols

The isolation and identification of novel alkaloids from Geissospermum laeve is a multi-step process that combines chromatographic separation with spectroscopic analysis. A modern and efficient approach involves a molecular networking-based dereplication strategy to prioritize the isolation of previously undescribed compounds.[4][7]

Plant Material and Extraction

-

Plant Material: The stem bark of Geissospermum laeve is the primary source of these alkaloids.[4][8] The bark is air-dried in a well-ventilated area and then ground into a fine powder.[8]

-

Extraction: An acid-base partitioning method is employed to selectively extract the alkaloids.

-

The powdered bark is subjected to continuous extraction using a Soxhlet apparatus with a 70:30 ethanol/water mixture containing 0.1% formic acid for 24 hours. The acidic environment facilitates the extraction of basic alkaloids by forming their soluble salts.[8]

-

The resulting hydroalcoholic extract is concentrated under reduced pressure.[8]

-

The crude extract is redissolved in a 5% aqueous hydrochloric acid solution and washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.[8]

-

The aqueous phase is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, making them soluble in organic solvents.[8]

-

The alkaloids are then extracted from the basified aqueous solution using a solvent such as dichloromethane (B109758) or chloroform.[8]

-

Chromatographic Separation and Purification

A combination of chromatographic techniques is utilized to isolate individual alkaloids from the crude extract.

-

High-Performance Counter-Current Chromatography (HPCCC): This technique is effective for the initial fractionation of the crude alkaloid mixture.[7][9] A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), is commonly used.[7][8] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is used for the fine purification of the fractions obtained from HPCCC to yield pure compounds.

Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods.

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) is used to determine the molecular formula and fragmentation patterns of the alkaloids.[4][7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are performed to elucidate the complete chemical structure of the novel compounds.[4][7]

-

Electronic Circular Dichroism (ECD) Spectroscopy: The absolute configuration of chiral molecules can be determined by comparing experimental ECD spectra with theoretically calculated spectra.[4][7]

Molecular Networking-Based Dereplication

To streamline the discovery of novel compounds, a molecular networking-based dereplication strategy is employed.[4]

-

The crude alkaloid extract is analyzed by HPLC-Q/TOF (Quadrupole Time-of-Flight) mass spectrometry.[4]

-

The acquired MS/MS data is organized into molecular networks using platforms like the Global Natural Products Social Molecular Networking (GNPS).[4]

-

This network is then compared against an in-house or public database of known monoterpene indole alkaloids.[4]

-

Compounds that do not match any known compounds in the database are prioritized for isolation and full structural elucidation.[4]

Data Presentation

Novel Alkaloids Identified in Geissospermum laeve

| Compound Name | Molecular Formula | Method of Identification | Biological Activity | Reference |

| Geissolaevine | C₂₁H₂₄N₂O₄ | HRMS, NMR, ECD | Antiparasitic (Plasmodium falciparum, Leishmania donovani), Cytotoxic (MRC-5 cell line) | [4] |

| 3′,4′,5′,6′-Tetradehydrogeissospermine | C₄₀H₄₄N₄ | HRMS, NMR | Antiplasmodial | [4] |

| Geissolosimine | C₄₀H₄₈N₄O | HRMS, NMR | Antiplasmodial | [4] |

| (-)-Leuconolam | C₁₉H₂₀N₂O₂ | HRMS, NMR | Not specified in provided context | [4] |

Known Alkaloids Also Isolated from Geissospermum laeve

| Compound Name | Biological Activity | Reference |

| This compound | Anticholinesterase, potential against Alzheimer's Disease | [1][10] |

| Flavopereirine | Treatment of prostate cancer and HIV-AIDS, Antiplasmodial | [1] |

| Aspidocarpine | Antiplasmodial | [2] |

| Vellosiminol | Not specified in provided context | [7][11] |

Visualizations

Experimental Workflow for Novel Alkaloid Discovery

Caption: Workflow for the identification of novel alkaloids from Geissospermum laeve.

Conclusion

The integration of modern analytical techniques, particularly molecular networking-based dereplication, with traditional phytochemical isolation methods has significantly accelerated the discovery of novel alkaloids from Geissospermum laeve. The detailed protocols and data presented in this guide offer a framework for researchers to explore this promising source of bioactive compounds. Further investigation into the mechanisms of action of these newly identified alkaloids is warranted to fully understand their therapeutic potential.[5]

References

- 1. [PDF] Chemical composition, ethnopharmacology and biological activity of Geissospermum Allemão species (Apocynaceae Juss.) | Semantic Scholar [semanticscholar.org]

- 2. rsdjournal.org [rsdjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethnopharmacological review, phytochemistry and bioactivity of the genus Geissospermum (Apocynaceae) | Research, Society and Development [rsdjournal.org]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beljanski.org [beljanski.org]

- 11. pubs.acs.org [pubs.acs.org]

Geissospermine: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid isolated from the bark of the South American tree Geissospermum vellosii. This document provides a comprehensive technical guide on the chemical properties, biological activities, and experimental evaluation of this compound, with a focus on its potential as a cholinesterase inhibitor.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 427-01-0 | [1][2][3][4] |

| Molecular Formula | C40H48N4O3 | [1][2][3][4][5][6][7] |

| Molecular Weight | 632.84 g/mol | [1][2][3][4][5] |

| Appearance | Crystals (from absolute acetone) | [1] |

| Melting Point | 213-214 °C (decomposes) | [1][2] |

| Optical Rotation | [α]D20 -101° (ethanol) | [1] |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its significant anticholinesterase activity. It has been identified as the main alkaloid in extracts of Geissospermum vellosii responsible for this biological effect.

Studies have demonstrated that this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition of cholinesterases leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is a key mechanism for enhancing cholinergic neurotransmission. This property makes this compound a compound of interest for the development of therapeutics for neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease.

Molecular docking studies have elucidated the probable mechanism of action at the molecular level. This compound is predicted to bind to the active site of acetylcholinesterase, interacting with key amino acid residues. These interactions, including hydrogen bonds and hydrophobic interactions, block the entry of acetylcholine to the active site, thereby inhibiting its hydrolysis.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the key bioassays used to characterize its anticholinesterase and cognitive-enhancing effects.

Isolation and Purification of this compound from Geissospermum vellosii

A general procedure for the extraction and isolation of alkaloids from Geissospermum vellosii bark is as follows:

-

Preparation of Plant Material : The dried and powdered bark of Geissospermum vellosii is subjected to extraction.

-

Extraction : An exhaustive extraction is performed using a suitable solvent, such as methanol (B129727) or ethanol, often in a Soxhlet apparatus.

-

Acid-Base Partitioning : The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other constituents.

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, making them water-soluble.

-

This aqueous solution is then washed with an organic solvent (e.g., dichloromethane (B109758) or ether) to remove neutral and acidic compounds.

-

The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an organic solvent.

-

-

Chromatographic Purification : The resulting alkaloid fraction is then subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography : The crude alkaloid mixture is first separated using column chromatography over silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Further purification of fractions containing this compound is achieved using preparative HPLC to yield the pure compound.

-

-

Structure Elucidation : The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds on acetylcholinesterase and butyrylcholinesterase.

-

Reagents and Materials :

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

-

Tris-HCl buffer (pH 8.0).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate and a microplate reader.

-

-

Procedure :

-

In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product kinetically at 412 nm for a set duration (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis :

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Behavioral Assays for Cognitive Function

The following are standard behavioral tests in rodents to assess the effects of compounds on learning and memory.

This test evaluates fear-motivated memory.

-

Apparatus : A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Training (Acquisition Trial) :

-

A mouse is placed in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

Rodents have a natural tendency to enter the dark compartment. When the mouse enters the dark chamber, the door is closed, and a mild, brief electric foot shock is delivered through the grid floor.

-

The latency to enter the dark compartment is recorded.

-

-

Testing (Retention Trial) :

-

24 hours after the training session, the mouse is again placed in the light compartment.

-

The door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

-

A longer latency to enter the dark compartment during the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark chamber.

-

This compound would be administered prior to the acquisition or retention trial to assess its effects on memory formation or retrieval, respectively.

-

This test assesses spatial learning and memory.

-

Apparatus : A large circular pool filled with opaque water (e.g., by adding non-toxic white paint). A small escape platform is hidden just below the water surface in one quadrant of the pool. Visual cues are placed around the room.

-

Acquisition Phase (Training) :

-

Mice are placed in the water at different starting positions and must learn to find the hidden platform using the distal visual cues.

-

Each mouse undergoes several trials per day for several consecutive days.

-

The time taken to find the platform (escape latency) and the path length are recorded. A decrease in escape latency over the training days indicates learning.

-

-

Probe Trial (Memory Retention) :

-

After the acquisition phase, the platform is removed from the pool.

-

The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates good spatial memory.

-

This compound would be administered throughout the acquisition phase to evaluate its effect on spatial learning and memory consolidation.

-

Visualizations

The following diagrams illustrate the experimental workflow for evaluating this compound and its mechanism of action.

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

References

- 1. Morris Water Maze Test [bio-protocol.org]

- 2. Passive avoidance (step-down test) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 5. scribd.com [scribd.com]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

The Pharmacology of Geissospermine: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid predominantly isolated from the bark of the South American tree Geissospermum vellosii. Traditionally used in folk medicine, this natural compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive review of the current understanding of the pharmacology of this compound, with a focus on its mechanism of action as a cholinesterase inhibitor, its emerging roles in inflammation and oncology, and its pharmacokinetic profile based on in silico predictions. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Core Pharmacological Activities

Cholinesterase Inhibition: A Selective Approach

A primary and well-documented pharmacological action of this compound is its ability to inhibit cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Notably, recent studies have revealed that pure this compound acts as a selective inhibitor of butyrylcholinesterase (BChE) with no significant activity against acetylcholinesterase (AChE)[1]. This selectivity is a crucial aspect of its pharmacological profile, as BChE levels are known to increase in the brains of patients with Alzheimer's disease, while AChE levels decrease. An alkaloid-rich fraction of Geissospermum vellosii, where this compound is a major component, has demonstrated inhibitory activity against both rat brain AChE and horse serum BChE[1]. However, the activity against AChE in the fraction is likely attributable to other constituent alkaloids, such as Geissoschizoline, which has been shown to inhibit both AChE and BChE[1].

Quantitative Data on Cholinesterase Inhibition

| Compound/Fraction | Enzyme | Source | IC50 | Reference |

| Alkaloid-rich fraction | Acetylcholinesterase (AChE) | Rat Brain | 39.3 µg/mL (~62.1 µM) | [1] |

| Alkaloid-rich fraction | Butyrylcholinesterase (BChE) | Horse Serum | IC50 not specified in the provided text | |

| Pure this compound | Butyrylcholinesterase (BChE) | Not specified | IC50 not specified in the provided text | |

| Geissoschizoline | Acetylcholinesterase (AChE) | Human | 20.40 µM | [1] |

| Geissoschizoline | Butyrylcholinesterase (BChE) | Human | IC50 not specified in the provided text |

Note: The IC50 value for pure this compound against BChE is a critical data point that is not yet available in the reviewed literature.

Anti-Inflammatory Effects: The Cholinergic Connection

This compound's selective inhibition of BChE suggests a potential role in modulating the cholinergic anti-inflammatory pathway. This pathway is a neuro-immune axis where acetylcholine, upon binding to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages, inhibits the production of pro-inflammatory cytokines[2]. By inhibiting BChE, this compound can increase the local concentration of acetylcholine, thereby potentiating this anti-inflammatory effect. This mechanism involves the inhibition of the NF-κB signaling pathway and the subsequent reduction in the release of cytokines such as TNF-α, IL-1, and IL-6[2].

Antitumor Activity: Induction of Apoptosis

Several alkaloids isolated from the genus Geissospermum have demonstrated cytotoxic effects against cancer cells, and the proposed mechanism involves the induction of apoptosis through a caspase-dependent pathway. While direct studies on this compound's role in this pathway are emerging, related alkaloids have been shown to influence the intrinsic apoptotic pathway. This pathway is critically regulated by the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from the bark of Geissospermum vellosii involves the following steps:

-

Preparation of Plant Material : The bark is dried and finely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered bark is subjected to extraction with a suitable solvent, typically an alcohol such as ethanol (B145695) or methanol, which are effective in extracting alkaloids.

-

Acid-Base Partitioning : The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution to protonate the basic alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids, making them soluble in an organic solvent, which is then used to extract the purified alkaloid fraction.

-

Chromatographic Purification : The resulting alkaloid-rich fraction is further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of the cholinesterase enzyme by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Detailed Protocol (96-well plate format):

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (14 mM in deionized water, prepared fresh)

-

Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) in phosphate buffer.

-

Test compound (this compound) solutions at various concentrations.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add:

-

140 µL of Phosphate Buffer

-

10 µL of DTNB solution

-

10 µL of the test compound solution (or solvent for control)

-

-

Initiate the reaction by adding 10 µL of the enzyme solution.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Start the enzymatic reaction by adding 10 µL of the substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for the control and for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Caption: Intrinsic apoptosis pathway potentially modulated by Geissospermum alkaloids.

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Pharmacokinetics: In Silico Predictions